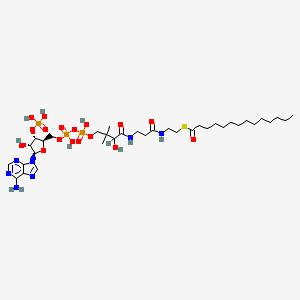

Myristoyl-coenzyme A

Description

Tetradecanoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

tetradecanoyl-CoA is a natural product found in Homo sapiens, Bos taurus, and Phaseolus vulgaris with data available.

myristoyl-CoA is a metabolite found in or produced by Saccharomyces cerevisiae.

Properties

CAS No. |

3130-72-1 |

|---|---|

Molecular Formula |

C35H62N7O17P3S |

Molecular Weight |

977.9 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |

InChI |

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

DUAFKXOFBZQTQE-QSGBVPJFSA-N |

SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Other CAS No. |

3130-72-1 |

physical_description |

Solid |

Synonyms |

coenzyme A, tetradecanoyl- myristoyl-CoA myristoyl-coenzyme A S-tetradecanoyl-coenzyme A tetradecanoyl-CoA |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Myristoyl-Coenzyme A Synthesis Pathway in Mammalian Cells

Abstract

Myristoylation, the attachment of the 14-carbon saturated fatty acid myristate to proteins, is a critical lipid modification that governs protein localization, stability, and function. This process is fundamental to a vast array of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and infectious diseases. The availability of myristoyl-coenzyme A (myristoyl-CoA), the activated form of myristate, is a prerequisite for protein myristoylation. This guide provides a comprehensive technical overview of the myristoyl-CoA synthesis pathway in mammalian cells, intended for researchers, scientists, and drug development professionals. We will delve into the enzymatic machinery, regulatory mechanisms, and key experimental methodologies to study this pivotal metabolic pathway.

Introduction: The Significance of Myristoylation

Protein N-myristoylation is a cotranslational or post-translational modification where a myristoyl group is irreversibly attached to the N-terminal glycine residue of a target protein.[1][2] This lipidation event is catalyzed by N-myristoyltransferase (NMT) and plays a crucial role in mediating weak protein-protein and protein-lipid interactions.[1] These interactions are essential for:

-

Membrane Targeting: Myristoylation facilitates the anchoring of proteins to cellular membranes, a critical step for their function in signal transduction.[1][3]

-

Protein-Protein Interactions: The myristoyl group can be sequestered within a hydrophobic pocket of the protein, and its exposure can be regulated, acting as a "myristoyl switch" to control protein interactions.[4]

-

Signal Transduction: A multitude of signaling proteins, including kinases and G-proteins, require myristoylation for their proper localization and activity.[1][4]

Given its importance, the pathway that supplies the myristoyl-CoA substrate is a key control point and a potential target for therapeutic intervention.[5][6]

The Core Pathway: Synthesis of Myristoyl-CoA

The synthesis of myristoyl-CoA from myristic acid is a critical activation step. This process is primarily carried out in the cytoplasm and is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs).

The Key Enzyme: Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1)

While several long-chain acyl-CoA synthetases exist, Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1) is a vital enzyme involved in the activation of long-chain fatty acids, including myristate.[7][8][9] ACSL1 converts free myristic acid into myristoyl-CoA, which can then be utilized for protein myristoylation or other metabolic pathways like β-oxidation and lipid synthesis.[7][8]

The reaction proceeds in two steps:

-

Adenylation: Myristic acid reacts with ATP to form an enzyme-bound myristoyl-AMP intermediate and pyrophosphate (PPi).

-

Thioesterification: The myristoyl group is then transferred from AMP to the sulfhydryl group of Coenzyme A (CoA), forming myristoyl-CoA and releasing AMP.

Sources of Myristic Acid

Mammalian cells obtain myristic acid from two primary sources:

-

Dietary Intake: Myristic acid is present in various dietary fats, such as those found in dairy products and certain plant oils.[10]

-

Endogenous Synthesis: Cells can synthesize myristic acid de novo from palmitic acid (C16:0) through peroxisomal β-oxidation or other chain-shortening mechanisms.[10]

Subcellular Localization

The synthesis of myristoyl-CoA occurs predominantly in the cytoplasm, where it is readily available for N-myristoyltransferases (NMTs), the enzymes that catalyze the transfer of the myristoyl group to proteins.[1][10] While NMT activity is largely cytosolic, some activity has been found associated with cellular membranes.[11][12][13] ACSL1 itself is found on the outer mitochondrial membrane and the endoplasmic reticulum membrane.[9]

Diagram: Myristoyl-CoA Synthesis Pathway

Caption: Workflow for identifying myristoylated proteins.

Quantitative Analysis of Myristoyl-CoA

Direct quantification of myristoyl-CoA levels in cell extracts can be achieved using mass spectrometry-based methods.

Table 1: Comparison of Analytical Techniques

| Technique | Principle | Advantages | Disadvantages |

| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and specificity; allows for absolute quantification. | Requires specialized equipment and expertise. |

| Radiometric Assay | Measures the incorporation of a radiolabeled precursor into the product. | Relatively simple and sensitive. | Involves handling of radioactive materials; indirect measurement. |

Myristoyl-CoA Synthesis in Disease and as a Drug Target

The dysregulation of protein myristoylation is implicated in various diseases, making the myristoyl-CoA synthesis pathway an attractive target for drug development. [6]

-

Cancer: Elevated levels of NMT activity have been observed in several types of cancer. [6][14]Inhibiting the synthesis of myristoyl-CoA could potentially starve cancer cells of this essential substrate for the myristoylation of oncoproteins. [5][6]* Infectious Diseases: Many viral and parasitic proteins require myristoylation for their function and replication. [4][15]Targeting the host cell's myristoyl-CoA synthesis pathway could represent a novel therapeutic strategy.

Several inhibitors of NMT have been developed and are being investigated as potential therapeutic agents. [16][17][18]Targeting the upstream synthesis of myristoyl-CoA offers an alternative approach to modulate protein myristoylation.

Conclusion and Future Perspectives

The synthesis of myristoyl-CoA is a fundamental cellular process that provides the essential substrate for protein myristoylation. A thorough understanding of this pathway, its regulation, and the enzymes involved is crucial for elucidating the complex roles of myristoylation in health and disease. Future research will likely focus on the development of more specific and potent inhibitors of myristoyl-CoA synthesis as potential therapeutics and the further dissection of the intricate regulatory networks that control cellular myristoyl-CoA levels. The experimental techniques outlined in this guide provide a robust toolkit for researchers to continue to unravel the complexities of this vital metabolic pathway.

References

-

Mammalian myristoyl CoA: protein N-myristoyltransferase. PubMed. Available from: [Link]

-

Myristoylation. Research Notes by Sergey. Available from: [Link]

-

Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Journal of Hematology & Oncology. Available from: [Link]

-

Transcript variants of long-chain acyl-CoA synthase 1 have distinct roles in sheep lipid metabolism. Frontiers in Genetics. Available from: [Link]

-

ACSL1 acyl-CoA synthetase long chain family member 1 [Homo sapiens (human)]. National Center for Biotechnology Information. Available from: [Link]

-

Beta oxidation of myristoyl-CoA to lauroyl-CoA. Reactome Pathway Database. Available from: [Link]

-

NMT1 Gene - N-Myristoyltransferase 1. GeneCards. Available from: [Link]

-

Purification and characterization of yeast myristoyl CoA:protein N-myristoyltransferase. PNAS. Available from: [Link]

-

Myristoylation. Wikipedia. Available from: [Link]

-

Synthesis and Characterization of Inhibitors of myristoyl-CoA:protein N-myristoyltransferase. Biochemical Pharmacology. Available from: [Link]

-

Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Regulation of the CoA Biosynthetic Complex Assembly in Mammalian Cells. PMC. Available from: [Link]

-

An assay for myristoyl-CoA: protein N-myristoyltransferase activity based on ion-exchange exclusion of [3H]myristoyl peptide. PubMed. Available from: [Link]

-

Protein N-myristoylation: functions and mechanisms in control of innate immunity. PMC. Available from: [Link]

-

Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression. PMC. Available from: [Link]

-

Regulation of mammalian desaturases by myristic acid: N-terminal myristoylation and other modulations. PubMed. Available from: [Link]

-

NMT1 (N-myristoyltransferase 1). PMC. Available from: [Link]

-

ACSL1. Wikipedia. Available from: [Link]

-

Inhibitor Trapping in N-Myristoyltransferases as a Mechanism for Drug Potency. MDPI. Available from: [Link]

-

Immunocytochemical characterization and subcellular localization of human myristoyl-CoA: protein N-myristoyltransferase in HeLa cells. Anatomical Neuropharmacology Unit. Available from: [Link]

-

What is Myristoylation? News-Medical.Net. Available from: [Link]

-

New regulatory and signal functions for myristic acid. ResearchGate. Available from: [Link]

-

Biosynthesis and degradation of CoA in mammalian cells. ResearchGate. Available from: [Link]

-

Altering the Substrate Specificity of Acetyl-CoA Synthetase by Rational Mutagenesis of the Carboxylate Binding Pocket. ACS Synthetic Biology. Available from: [Link]

-

Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents. PubMed. Available from: [Link]

-

Gene Result ACSL1 acyl-CoA synthetase long chain family member 1 [ (human)]. National Center for Biotechnology Information. Available from: [Link]

-

Inhibition of Protein N-Myristoylation: A Therapeutic Protocol in Developing Anticancer Agents. Bentham Science Publishers. Available from: [Link]

-

Myristoylation: An Important Protein Modification in the Immune Response. Frontiers. Available from: [Link]

-

N-myristoyltransferase: Tracing Steps Backwards to Find a Way Forward. bioRxiv. Available from: [Link]

-

A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. PubMed Central. Available from: [Link]

-

Myristic Acid Remodels Sphingolipid Metabolism via Dual Pathways: Canonical d18-Sphingolipid Regulation and Non-Canonical d16-Sphingolipid Synthesis. MDPI. Available from: [Link]

-

Enhanced potential of Myricx's NMT inhibitor payloads with dual senolytic and cytotoxic modes of action as ADC cancer therapies. Myricx Bio. Available from: [Link]

-

The NMT recognition site is characterized by four distinct pockets. ResearchGate. Available from: [Link]

-

N-myristoyltransferase (NMT). Creative Biolabs. Available from: [Link]

-

The Pathophysiological Role of CoA. PMC. Available from: [Link]

-

Semisynthesis of Myristic Acid Derivatives and their Biological Activities: A Critical Insight. ResearchGate. Available from: [Link]

-

Potent inhibitor of N-myristoylation: a novel molecular target for cancer. PubMed. Available from: [Link]

-

Cellular localization and schematic representation of fatty acid. ResearchGate. Available from: [Link]

-

Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity. MDPI. Available from: [Link]

-

Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLOS One. Available from: [Link]

-

Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. PMC. Available from: [Link]

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. N-myristoyltransferase: Tracing Steps Backwards to Find a Way Forward | bioRxiv [biorxiv.org]

- 3. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologically targeting the myristoylation of the scaffold protein FRS2α inhibits FGF/FGFR-mediated oncogenic signaling and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | Transcript variants of long-chain acyl-CoA synthase 1 have distinct roles in sheep lipid metabolism [frontiersin.org]

- 8. ACSL1 acyl-CoA synthetase long chain family member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. ACSL1 - Wikipedia [en.wikipedia.org]

- 10. sergey.science [sergey.science]

- 11. Mammalian myristoyl CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mrcanu.pharm.ox.ac.uk [mrcanu.pharm.ox.ac.uk]

- 13. Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent inhibitor of N-myristoylation: a novel molecular target for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 16. Synthesis and characterization of inhibitors of myristoyl-CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of myristoyl CoA analogues and myristoyl peptides as inhibitors of myristoyl CoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity [mdpi.com]

Cellular Localization of Myristoyl-Coenzyme A Synthesis: A Guide to the Hubs of Protein Myristoylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-Coenzyme A (Myr-CoA) is a critical substrate for N-myristoylation, a lipid modification that attaches a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of numerous proteins.[1][2] This modification is pivotal for regulating protein localization, stability, and involvement in essential signal transduction pathways.[3][4] The synthesis of Myr-CoA from myristic acid and Coenzyme A is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs).[5][6] Understanding where this activation occurs within the cell is fundamental to deciphering the spatial and temporal regulation of protein myristoylation and its downstream physiological and pathological consequences. This guide provides a comprehensive overview of the cellular hubs of Myr-CoA synthesis, details the state-of-the-art methodologies used to determine enzyme localization, and discusses the implications for therapeutic discovery.

Introduction: The Significance of Myristoyl-CoA

Protein N-myristoylation is an irreversible modification that plays a crucial role in a vast array of cellular processes, including signal transduction, apoptosis, and oncogenesis.[2][4][7] The reaction is catalyzed by N-myristoyltransferase (NMT), which transfers the myristoyl group from Myr-CoA to a protein's N-terminal glycine.[1][8] This process can occur either co-translationally on nascent polypeptide chains or post-translationally after proteolytic cleavage exposes an internal glycine.[1][9]

The availability of Myr-CoA within distinct subcellular compartments is a key determinant for the myristoylation of specific protein pools. The enzymes responsible for generating Myr-CoA, the Acyl-CoA Synthetases (ACSs), are strategically localized throughout the cell, creating specific hubs for fatty acid activation.[10] The localization of these enzymes dictates where Myr-CoA is available for NMTs, which are predominantly cytosolic but can also associate with membranes.[11][12][13] This guide will explore these critical cellular locations and the experimental workflows required to elucidate them.

The Enzymatic Machinery: Acyl-CoA Synthetases (ACSs)

The activation of long-chain fatty acids like myristate into their CoA thioesters is a two-step reaction catalyzed by ACS enzymes.[6] In mammals, a family of Long-chain Acyl-CoA Synthetases (ACSLs) is primarily responsible for this activation for fatty acids with 12 to 20 carbons.[6][10]

There are five main ACSL isoforms (ACSL1, 3, 4, 5, and 6), each encoded by a different gene and often existing as multiple splice variants.[5][10] These isoforms exhibit distinct tissue distribution, subcellular localization, and substrate preferences, which collectively define their specific biological roles.[5][10][14]

| ACSL Isoform | Primary Substrate Preference(s) | Reported Subcellular Localization(s) | Key References |

| ACSL1 | Palmitoleate, Oleate, Linoleate | Plasma Membrane, Endoplasmic Reticulum (ER), Mitochondria | [6][14] |

| ACSL3 | Myristate , Laurate, Arachidonate | Endoplasmic Reticulum (ER) | [10][14] |

| ACSL4 | Arachidonic Acid (AA), Eicosapentaenoic Acid (EPA) | Endoplasmic Reticulum (ER), Peroxisomes | [14] |

| ACSL5 | Broad range, C16-C18 unsaturated FAs | Outer Mitochondrial Membrane, Microsomes | [10][14] |

| ACSL6 | Docosahexaenoic Acid (DHA) | Plasma Membrane, Endoplasmic Reticulum (ER) | [5][6] |

Table 1: Summary of human Long-chain Acyl-CoA Synthetase (ACSL) isoforms, their primary fatty acid substrates, and known subcellular localizations.

Notably, ACSL3 shows a primary preference for myristate, making it a key enzyme in the direct synthesis of Myr-CoA for cellular processes.[14]

Key Cellular Hubs for Myristoyl-CoA Synthesis

The strategic placement of ACSL isoforms creates distinct pools of Myr-CoA, ensuring it is available where needed for protein myristoylation and other metabolic pathways.

3.1 Cytosolic & Membrane-Associated Synthesis

The primary enzyme for protein myristoylation, NMT, is predominantly found in the cytosol.[11][12][13] This aligns with the necessity for a readily available pool of Myr-CoA for the co-translational myristoylation of nascent proteins emerging from ribosomes. While NMT itself is largely cytosolic, a fraction can associate with cellular membranes.[12]

ACSL enzymes are integral or peripheral membrane proteins, primarily located on the endoplasmic reticulum and the outer mitochondrial membrane.[10] ACSL1 and ACSL6 have also been found associated with the plasma membrane.[6] This membrane association is critical, as it effectively "traps" the newly synthesized, membrane-impermeant acyl-CoA within the compartment where it was made, directing its metabolic fate.[15]

3.2 Endoplasmic Reticulum (ER)

The ER is a major site for lipid synthesis and protein modification. Several ACSL isoforms, including the myristate-preferring ACSL3, are localized to the ER membrane.[10][14] This positions them to supply Myr-CoA for both the myristoylation of ER-associated proteins and for incorporation into complex lipids.

3.3 Mitochondria

ACSL5 is known to be localized to the outer mitochondrial membrane.[10] Myr-CoA synthesized in this compartment is primarily channeled towards mitochondrial processes, such as β-oxidation for energy production or incorporation into mitochondrial lipids. This compartmentalization helps segregate metabolic pathways and prevents futile cycles.

Methodologies for Determining Subcellular Localization

A multi-faceted approach is essential to confidently determine the subcellular localization of the enzymes responsible for Myr-CoA synthesis. Combining biochemical fractionation with in-situ visualization provides the most robust and validated data.

Figure 1: Dual-approach workflow for determining enzyme subcellular localization.

4.1 Subcellular Fractionation & Western Blotting

This classical biochemical technique separates cellular compartments based on their physical properties (size, shape, density) through centrifugation.[16][17] It provides a quantitative measure of protein distribution across different fractions.

Expert Insight: The choice of lysis buffer is critical. A hypotonic buffer without strong detergents will swell and break the plasma membrane while leaving most organellar membranes intact, which is essential for isolating functional compartments.[16]

Protocol: Subcellular Fractionation of Cultured Cells

-

Cell Harvest: Grow cells to ~80-90% confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape cells into 1 mL of ice-cold Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with fresh protease and phosphatase inhibitors).

-

Homogenization: Transfer the cell suspension to a Dounce homogenizer. Perform 10-15 strokes with a tight-fitting pestle on ice. Alternatively, pass the suspension through a 27-gauge needle 10 times. Monitor cell lysis under a microscope. The goal is >90% plasma membrane rupture with intact nuclei.

-

Nuclear Fraction Separation: Centrifuge the homogenate at 700-1,000 x g for 10 minutes at 4°C.[17] The resulting pellet is the Nuclear Fraction . Carefully collect the supernatant, which is the post-nuclear supernatant.

-

Mitochondrial Fraction Separation: Centrifuge the post-nuclear supernatant at 10,000 x g for 15 minutes at 4°C. The pellet contains the Mitochondrial Fraction .

-

Microsomal & Cytosolic Fraction Separation: Transfer the supernatant from the previous step to an ultracentrifuge tube. Centrifuge at 100,000 x g for 1 hour at 4°C. The supernatant is the Cytosolic Fraction . The pellet, containing ER and other membranes, is the Microsomal (Membrane) Fraction .

-

Analysis: Resuspend all pellets in a suitable lysis buffer (e.g., RIPA buffer). Determine the protein concentration of all fractions (Nuclear, Mitochondrial, Membrane, Cytosolic) using a BCA assay. Analyze equal protein amounts from each fraction by SDS-PAGE and Western blotting.

Self-Validation: To ensure the purity of the fractions, each blot must be probed not only for the target protein (e.g., ACSL3) but also for well-established markers of each compartment.[16][18]

| Compartment | Marker Protein |

| Cytosol | GAPDH, Tubulin |

| Nucleus | Histone H3, Lamin B1 |

| Mitochondria | COX IV, TOMM20 |

| Endoplasmic Reticulum | Calnexin, Calreticulin |

| Plasma Membrane | Na+/K+ ATPase |

Table 2: Standard protein markers for validating subcellular fractionation purity.

4.2 Immunofluorescence (IF) Microscopy

IF provides direct visual evidence of a protein's location within the cellular architecture.[19][20] This technique uses antibodies to specifically label a target protein, which is then visualized using fluorescence microscopy.[21][22]

Expert Insight: Proper fixation and permeabilization are paramount. Fixation must preserve cellular morphology and antigenicity, while permeabilization must allow antibody access without destroying the structures you wish to visualize.[19]

Protocol: Immunofluorescence Staining of Adherent Cells

-

Cell Culture: Seed cells on sterile glass coverslips in a petri dish and grow to ~60-70% confluency. This prevents overgrown cells from obscuring details.

-

Fixation: Gently wash cells with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins, locking them in place.

-

Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes. This step is necessary for antibodies to access intracellular targets.

-

Blocking: Wash three times with PBS. Block non-specific antibody binding sites by incubating with a blocking solution (e.g., 1% Bovine Serum Albumin (BSA) in PBST [PBS + 0.1% Tween-20]) for 1 hour at room temperature.[21]

-

Primary Antibody: Dilute the primary antibody against your target ACSL isoform in the blocking solution. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

-

Secondary Antibody: Wash three times with PBST. Incubate with a fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking solution for 1 hour at room temperature, protected from light.[19]

-

Counterstaining & Mounting: Wash three times with PBST. Stain the nuclei by incubating with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes. Wash once more. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

-

Imaging: Visualize using a confocal or epifluorescence microscope.

Self-Validation: Co-staining with a known organelle marker (e.g., an antibody against Calnexin for the ER) is the gold standard for confirming localization. Overlap between the signal from the ACSL antibody and the organelle marker provides strong evidence of co-localization.

Figure 2: The myristoylation pathway from fatty acid activation to protein modification.

Implications in Drug Development & Disease

The enzymes involved in myristoylation are attractive therapeutic targets. NMT inhibitors are being investigated as antifungal, antiviral, and anticancer agents.[3][7] A detailed understanding of where the substrate, Myr-CoA, is synthesized provides a new angle for therapeutic intervention.

-

Targeting Cancer: Many oncoproteins, such as those in the Src family, require myristoylation for their membrane localization and transforming activity.[7] Inhibiting the specific ACSL isoform that provides the localized Myr-CoA pool for these oncoproteins could offer a more targeted therapeutic strategy than global NMT inhibition.

-

Infectious Diseases: Viruses and protozoan parasites often hijack the host cell's myristoylation machinery for the function of essential viral or parasitic proteins.[3][8] Designing drugs that disrupt Myr-CoA synthesis in specific compartments utilized by these pathogens could be a viable strategy.

Conclusion & Future Directions

The synthesis of Myristoyl-CoA is not a ubiquitous, housekeeping process but rather a highly compartmentalized one, managed by the specific subcellular localization of Acyl-CoA Synthetase isoforms. The endoplasmic reticulum and mitochondria serve as the primary hubs for this critical fatty acid activation step. Elucidating the precise location of these enzymes using a combination of rigorous biochemical fractionation and high-resolution imaging is fundamental to understanding how a cell spatially regulates protein myristoylation. Future research focusing on isoform-specific inhibitors of ACSLs and advanced proteomics to map the "myristoylome" of each compartment will undoubtedly open new avenues for understanding cell signaling and developing novel therapeutics.

References

-

Immunofluorescence Staining. National Center for Biotechnology Information.[Link]

-

Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents. PubMed.[Link]

-

Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants. J-Stage.[Link]

-

Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets. Journal of Translational Medicine.[Link]

-

Immunocytochemical characterization and subcellular localization of human myristoyl-CoA: protein N-myristoyltransferase in HeLa cells. Anatomical Neuropharmacology Unit, University of Oxford.[Link]

-

Immunofluorescent Staining Protocol. YouTube.[Link]

-

Mammalian Long-Chain Acyl-CoA Synthetases. National Center for Biotechnology Information.[Link]

-

Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins. PubMed.[Link]

-

Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update. National Center for Biotechnology Information.[Link]

-

Myristoylation. Wikipedia.[Link]

-

Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism. PLOS One.[Link]

-

Protein N-myristoylation: functions and mechanisms in control of innate immunity. National Center for Biotechnology Information.[Link]

-

Protein N-Myristoylation. Creative Diagnostics.[Link]

-

Subcellular Fractionation: Reliable Protocols Explained. Bitesize Bio.[Link]

-

Subcellular fractionation : a practical approach. Semantic Scholar.[Link]

-

N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences. PubMed.[Link]

-

Protein myristoylation in health and disease. National Center for Biotechnology Information.[Link]

-

Myristoylation: An Important Protein Modification in the Immune Response. National Center for Biotechnology Information.[Link]

-

Analysis of the compartmentalization of myristoyl-CoA:protein N-myristoyltransferase in Saccharomyces cerevisiae. PubMed.[Link]

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. N-myristoylation Analysis - Creative Proteomics [creative-proteomics.com]

- 3. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]

- 6. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Myristoyl CoA:protein N-myristoyltransferase: subcellular localization, activation and kinetic behavior in the presence of organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mrcanu.pharm.ox.ac.uk [mrcanu.pharm.ox.ac.uk]

- 13. Analysis of the compartmentalization of myristoyl-CoA:protein N-myristoyltransferase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-chain acyl-CoA synthetases: biological functions, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. Subcellular Fractionation [labome.com]

- 18. 細胞内タンパク質分画 | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. youtube.com [youtube.com]

- 22. Immunofluorescence microscopy for localization of Arabidopsis chloroplast proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Crossroads of Myristoyl-Coenzyme A: A Technical Guide to its In Vivo Fates and Functions

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoyl-Coenzyme A (Myristoyl-CoA) is a 14-carbon saturated fatty acyl-CoA that occupies a critical juncture in cellular metabolism.[1][2] Far from being a simple metabolic intermediate, it serves as the essential substrate for protein N-myristoylation, a vital lipid modification that governs protein localization, function, and signal transduction.[1][3][4] Beyond this primary role, myristoyl-CoA is actively channeled into catabolic pathways for energy production via β-oxidation or utilized in anabolic pathways for the synthesis of longer-chain fatty acids and complex lipids.[5][6][7] Dysregulation of myristoyl-CoA metabolism and the enzymes that control its fate, particularly N-myristoyltransferase (NMT), is implicated in numerous pathologies, including cancer, and viral and parasitic infections, making it a compelling target for therapeutic development.[8][9] This guide provides a comprehensive technical overview of the biosynthesis of myristoyl-CoA, its diverse metabolic fates, the functional consequences of its utilization, and the key methodologies employed to investigate its complex in vivo roles.

Biosynthesis and Regulation of Cellular Myristoyl-CoA Pools

The cellular concentration of myristoyl-CoA is meticulously controlled through a dynamic balance of synthesis, dietary intake, activation, and degradation. Its availability is a rate-limiting factor for critical downstream processes, most notably protein N-myristoylation.

1.1. Sources and Activation

Myristate (14:0) is a relatively low-abundance fatty acid in vivo.[9] The cellular pool is derived from two primary sources:

-

De Novo Synthesis: Fatty acid synthase (FAS) can produce myristate, although palmitate (16:0) is the more typical product.

-

Dietary Intake: Absorption of myristate from dietary sources.

Regardless of its origin, free myristic acid must be activated to its metabolically active form, myristoyl-CoA. This ATP-dependent reaction is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS), which trap the fatty acid within the cell.[10] The regulation of specific ACS and Acyl-CoA Thioesterase (ACOT) enzymes, which reverse the reaction, provides a mechanism for controlling the size and location of the myristoyl-CoA pool.[10]

1.2. Regulation of Pool Concentration

The steady-state concentration of myristoyl-CoA is determined by the relative rates of its formation and consumption. Key regulatory pathways include:

-

Fatty Acid β-Oxidation: The mitochondrial degradation of longer-chain fatty acids, such as palmitoyl-CoA, produces myristoyl-CoA as an intermediate.[11]

-

Acyl-CoA Thioesterases (ACOTs): These enzymes hydrolyze myristoyl-CoA back to free myristic acid and Coenzyme A, providing a rapid mechanism to decrease its concentration and prevent toxic accumulation.[10]

-

Substrate Channeling: The subcellular localization of ACS and ACOT enzymes may help direct myristoyl-CoA toward specific metabolic fates, such as protein acylation in the cytosol or β-oxidation in the mitochondria.[10]

The Predominant Fate: Protein N-Myristoylation

The most critical and well-characterized fate of myristoyl-CoA is its use in N-myristoylation, an irreversible co- and post-translational lipid modification where the myristoyl group is attached to the N-terminal glycine of a target protein.[1][4] This process is catalyzed by N-myristoyltransferase (NMT).[9]

2.1. The N-Myristoyltransferase (NMT) Mechanism

NMTs are ubiquitous in eukaryotes and are essential for viability in many organisms.[9][12] The catalytic cycle follows a sequential, ordered Bi-Bi reaction mechanism.[9][13]

-

Myristoyl-CoA Binding: Myristoyl-CoA binds first to the apoenzyme, inducing a conformational change that creates a binding pocket for the peptide substrate.[9][13] NMT exhibits a high degree of specificity for the 14-carbon chain of myristoyl-CoA.[9][14]

-

Peptide Binding: The target protein, bearing an N-terminal glycine exposed after the removal of the initiator methionine, binds to the NMT-Myristoyl-CoA complex.[8][15]

-

Catalysis: The α-amino group of the N-terminal glycine performs a nucleophilic attack on the thioester carbonyl of myristoyl-CoA.[1]

-

Product Release: Coenzyme A is released first, followed by the myristoylated peptide.[9][13]

This modification can occur co-translationally on a nascent polypeptide chain or post-translationally, often following a caspase cleavage event during apoptosis that exposes an internal glycine residue.[1][4]

2.2. Functional Consequences of N-Myristoylation

The addition of the hydrophobic myristoyl group profoundly impacts the protein's function, primarily by mediating membrane association and protein-protein interactions.[1][3]

-

Membrane Targeting: The myristoyl group acts as a hydrophobic anchor, facilitating the reversible association of proteins with cellular membranes, including the plasma membrane and Golgi apparatus.[3][16] This is crucial for localizing signaling proteins to their sites of action.

-

Signal Transduction: A vast number of proteins involved in signal transduction are myristoylated, including Src-family kinases, Gα subunits of heterotrimeric G-proteins, and ADP-ribosylation factors (ARFs).[3][4][17] Myristoylation is essential for their proper localization and function.

-

The Myristoyl Switch: In many proteins, the myristoyl group is not constitutively exposed. Its sequestration or exposure can be regulated by conformational changes induced by ligand binding (e.g., Ca2+ for recoverin) or phosphorylation.[4][18] This "switch" mechanism allows for dynamic regulation of a protein's membrane affinity and signaling activity.

Catabolic and Anabolic Fates in Lipid Metabolism

While N-myristoylation is a primary fate, myristoyl-CoA is also a key intermediate in the central pathways of fatty acid metabolism.

3.1. β-Oxidation

In the mitochondrial matrix, myristoyl-CoA undergoes β-oxidation to generate energy. This is a cyclic four-step process that shortens the acyl chain by two carbons in each cycle, producing one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA. The product of the first cycle of myristoyl-CoA oxidation is lauroyl-CoA (12:0).[5][7][19]

Reaction Sequence for the First Cycle:

-

Dehydrogenation: Myristoyl-CoA is oxidized by long-chain acyl-CoA dehydrogenase (LCAD), forming trans-Δ²-tetradecenoyl-CoA and FADH₂.[5]

-

Hydration: Enoyl-CoA hydratase adds water across the double bond, yielding L-3-hydroxytetradecanoyl-CoA.[5]

-

Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, forming 3-ketotetradecanoyl-CoA and NADH.[5]

-

Thiolysis: Thiolase cleaves 3-ketotetradecanoyl-CoA using a new molecule of CoA, releasing acetyl-CoA and lauroyl-CoA.[5]

3.2. Anabolic Processing

Myristoyl-CoA can also serve as a building block for larger molecules:

-

Fatty Acid Elongation: It can be elongated in the endoplasmic reticulum to form palmitoyl-CoA (16:0) and other longer-chain fatty acids.

-

Complex Lipid Synthesis: The myristoyl group can be incorporated into various classes of lipids, including phospholipids and triglycerides, contributing to membrane biogenesis and energy storage.[6][] It is a known substrate for the de novo synthesis of phosphatidylinositol.[6]

Roles in Health and Disease

Given its central roles, the pathways involving myristoyl-CoA are frequently exploited or dysregulated in disease states, making NMT a prominent therapeutic target.

| Disease Area | Role of Myristoyl-CoA Metabolism | Key Myristoylated Proteins | Therapeutic Implication |

| Oncogenesis | Upregulation of NMT is observed in various cancers. Myristoylation is essential for the function of many oncoproteins.[9][16] | c-Src, other Src-family kinases, ARF proteins | NMT inhibitors are being developed as anti-cancer agents.[8][9] |

| Viral Infections | Host cell NMT is hijacked by viruses to myristoylate viral proteins, which is critical for viral assembly, budding, and replication.[1][4] | HIV-1 Gag, Poliovirus VP4 | NMT inhibition represents a host-targeted antiviral strategy.[3] |

| Fungal/Parasitic Infections | NMT is an essential enzyme for the viability of pathogens like Candida albicans, Leishmania major, and Trypanosoma brucei.[9][12] | Various essential parasite proteins (e.g., HASPA in Leishmania)[12] | Pathogen-specific NMT inhibitors are being pursued as anti-infective drugs.[9][12] |

| Immune Response | Myristoylation is required for the localization and function of key signaling proteins in both innate and adaptive immunity.[4][18] | Lck, Fyn (T-cell signaling), Gαi (chemoattraction) | Modulation of NMT activity could influence inflammatory responses.[18] |

Methodologies for Studying Myristoyl-CoA Metabolism

A variety of techniques are available to probe the function of myristoyl-CoA and its associated enzymes, from in vitro biochemical assays to in vivo proteomic analyses.

5.1. In Vitro N-Myristoyltransferase (NMT) Activity Assay

This protocol describes a standard method for measuring NMT activity by quantifying the transfer of radiolabeled myristate from myristoyl-CoA to a synthetic peptide substrate.[21]

-

Principle: The assay measures the incorporation of [³H]myristate from [³H]myristoyl-CoA into a peptide substrate bearing a canonical N-terminal glycine myristoylation motif. The positively charged peptide product is then separated from the unreacted, negatively charged [³H]myristoyl-CoA via ion-exchange chromatography.

-

Materials:

-

Recombinant or purified NMT

-

[³H]Myristoyl-CoA

-

Synthetic peptide substrate (e.g., GNAAAARR-amide)

-

Assay Buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EDTA, 0.1% Triton X-100

-

Stop Solution: 1 M HCl

-

CM-Sepharose or similar cation-exchange resin

-

Scintillation fluid and counter

-

-

Protocol:

-

Prepare a reaction mixture containing assay buffer, a defined concentration of peptide substrate (e.g., 100 µM), and purified NMT enzyme.

-

Initiate the reaction by adding [³H]myristoyl-CoA (e.g., to a final concentration of 10 µM).

-

Incubate at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding an equal volume of Stop Solution.

-

Apply the quenched reaction mixture to a pre-equilibrated cation-exchange column or spin column.

-

Wash the column with a low-salt buffer to remove unreacted [³H]myristoyl-CoA and other anionic components.

-

Elute the [³H]myristoylated peptide product using a high-salt buffer.

-

Quantify the radioactivity in the eluate using liquid scintillation counting.

-

-

Self-Validation and Controls:

-

Negative Control 1 (No Enzyme): A reaction performed without NMT to measure background signal.

-

Negative Control 2 (No Peptide): A reaction performed without the peptide substrate to ensure no non-specific labeling occurs.

-

Time Course: Perform the assay at multiple time points to ensure the measurement is taken during the initial linear velocity phase.

-

5.2. Workflow for Proteomic Identification of Myristoylated Proteins

This workflow utilizes bio-orthogonal metabolic labeling to identify novel NMT substrates in a cellular context.

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. Showing Compound myristoyl-CoA (FDB031010) - FooDB [foodb.ca]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactome | Beta oxidation of myristoyl-CoA to lauroyl-CoA [reactome.org]

- 6. caymanchem.com [caymanchem.com]

- 7. Beta oxidation of myristoyl-CoA to lauroyl-CoA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 9. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic and Tissue-Specific Regulation of Acyl-CoA Metabolism | PLOS One [journals.plos.org]

- 11. Reactome | Beta oxidation of palmitoyl-CoA to myristoyl-CoA [reactome.org]

- 12. Myristoyl-CoA:protein N-myristoyltransferase, an essential enzyme and potential drug target in kinetoplastid parasites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Titration calorimetric analysis of AcylCoA recognition by myristoylCoA:protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 17. Fatty acids impact sarcomere integrity through myristoylation and ER homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Myristoylation: An Important Protein Modification in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. homework.study.com [homework.study.com]

- 21. Detection of myristoyl CoA:protein N-myristoyltransferase activity by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Myristoyl-CoA and the Viral Frontier: A Technical Guide to Protein N-Myristoylation in Viral Infections

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Lipid Gatekeeper of Viral Propagation

In the intricate dance between a virus and its host, the battlefield often extends to the most fundamental cellular processes. Among these, post-translational modifications represent a critical nexus of control, where a simple chemical addition can dictate a protein's fate and function. This guide delves into one such modification: N-myristoylation, the irreversible attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a protein.[1][2][3] This seemingly subtle lipid modification, orchestrated by the host cell's N-myristoyltransferase (NMT), is a pivotal event in the life cycle of numerous viruses.[1][4][5] The myristoyl group, derived from myristoyl-CoA, acts as a hydrophobic anchor, guiding viral proteins to cellular membranes, orchestrating the assembly of new virions, and ultimately enabling the propagation of infection.[2][6][7] Understanding the nuances of myristoyl-CoA's role in viral protein modification is not merely an academic exercise; it is the foundation for developing a new class of broad-spectrum antiviral therapeutics. This document serves as a technical guide for the researchers on the front lines of this endeavor, providing a comprehensive overview of the underlying biochemistry, its functional consequences in viral pathogenesis, and the experimental methodologies required to investigate this critical interaction.

Section 1: The Core Biochemistry of N-Myristoylation

At the heart of this process lies the enzyme N-myristoyltransferase (NMT) , which catalyzes the transfer of the myristoyl group from myristoyl-CoA to the N-terminal glycine of a nascent or newly synthesized polypeptide chain.[1][3] In vertebrates, two isozymes, NMT1 and NMT2, carry out this crucial function.[3][4]

The Catalytic Cycle of N-Myristoyltransferase

The enzymatic reaction follows a Bi Bi kinetic mechanism, where myristoyl-CoA first binds to NMT, inducing a conformational change that creates a binding pocket for the peptide substrate.[3] The N-terminal glycine of the target protein then performs a nucleophilic attack on the carbonyl carbon of the myristoyl-CoA thioester, leading to the formation of a stable amide bond and the release of Coenzyme A.[1]

}

Caption: The catalytic cycle of N-myristoyltransferase (NMT).Substrate Specificity: A Tale of Two Termini

NMT exhibits stringent substrate specificity. The absolute requirement is an N-terminal glycine residue.[1][8] This glycine is often exposed co-translationally after the removal of the initiator methionine by methionine aminopeptidase.[2][3] However, post-translational myristoylation can also occur on internal glycine residues that become N-terminal following proteolytic cleavage, a mechanism observed during apoptosis.[4][5] The consensus sequence for NMT recognition extends beyond the initial glycine, with specific amino acid preferences at subsequent positions that vary between different species' NMTs.[3][8]

Section 2: The Functional Imperative of Myristoylation in the Viral Life Cycle

The addition of the myristoyl group bestows upon viral proteins the ability to interact with cellular membranes, a property that is indispensable for multiple stages of the viral life cycle.[2][9] This hydrophobic modification facilitates membrane targeting, protein-protein interactions, and the stabilization of viral structures.[1][10]

Case Study: The HIV-1 Gag Polyprotein

The Human Immunodeficiency Virus 1 (HIV-1) Gag polyprotein is a quintessential example of a myristoylated viral protein.[1][11][12] Myristoylation of the N-terminal glycine of the matrix (MA) domain of Gag is an absolute requirement for the assembly and budding of new virus particles.[11][12][13]

-

Membrane Targeting and the Myristoyl Switch: The myristoyl group on Gag acts as a "molecular switch".[1][6] In the cytosol, the myristoyl group can be sequestered within a hydrophobic pocket of the MA domain.[6] Upon interaction with the plasma membrane, particularly with phosphoinositides like PI(4,5)P2, a conformational change exposes the myristoyl group, allowing it to insert into the lipid bilayer.[14][15] This switch mechanism ensures that Gag multimerization and virion assembly occur at the correct cellular location.[6][14]

}

Caption: The myristoyl switch of HIV-1 Gag at the plasma membrane.-

Consequences of Ablated Myristoylation: Site-directed mutagenesis studies, where the N-terminal glycine of Gag is replaced with an alanine, have unequivocally demonstrated the importance of this modification.[11][12] Non-myristoylated Gag polyproteins are unable to traffic to the plasma membrane, fail to assemble into virus-like particles, and result in a complete loss of viral infectivity.[11][12]

Case Study: Picornavirus Capsid Proteins

Picornaviruses, a large family of non-enveloped RNA viruses including poliovirus and rhinovirus, also critically depend on myristoylation for their replication.[4][16][17] In most picornaviruses, the precursor to the capsid protein VP4, as part of the P1 precursor polyprotein, is co-translationally myristoylated on its N-terminal glycine.[4][18]

-

Role in Capsid Assembly and Stability: The myristoyl groups on the VP4 proteins are thought to play a crucial role in the early stages of capsid assembly, facilitating the interaction between protomers to form pentamers.[18][19] X-ray crystallography of poliovirus has revealed the myristate moieties located at the interfaces between these pentamers, suggesting a role in stabilizing the final capsid structure.[17][20]

-

Involvement in Viral Entry: Beyond assembly, the myristoylated VP4 is implicated in the entry of the viral genome into the host cell.[16][21] Upon binding to the host cell and entry into endosomes, conformational changes in the capsid are thought to expose the myristoylated VP4, which then inserts into the endosomal membrane, forming a pore through which the viral RNA is released into the cytoplasm.[16][21]

| Virus Family | Myristoylated Protein(s) | Key Functions of Myristoylation | Consequence of Inhibition |

| Retroviridae (e.g., HIV-1) | Gag, Nef | Membrane targeting, virion assembly and budding, modulation of host cell signaling | No particle release, loss of infectivity[11][12] |

| Picornaviridae (e.g., Poliovirus, Rhinovirus) | VP4 (from VP0 precursor) | Capsid assembly and stability, viral entry and genome release | Defective assembly, reduced infectivity[4][22] |

| Flaviviridae (e.g., Dengue Virus) | Envelope (E) protein (interaction) | Viral replication (mechanism under investigation) | Inhibition of viral replication[23] |

| Arenaviridae (e.g., Lassa Virus) | Z protein | Membrane localization and budding | Reduced budding activity[9][24] |

| Poxviridae (e.g., Vaccinia Virus) | Multiple proteins | Viral replication | Antiviral activity of NMT inhibitors observed[24] |

| Herpesviridae | Various proteins | Viral replication | Antiviral activity of NMT inhibitors observed[25] |

Table 1: The Role of Myristoylation Across Various Virus Families.

Section 3: Experimental Methodologies for Studying Viral Protein Myristoylation

Investigating the role of myristoylation in viral replication requires a multi-faceted experimental approach. Below are detailed protocols for key methodologies.

Metabolic Labeling with Myristic Acid Analogs

This technique allows for the direct visualization and identification of myristoylated proteins in cultured cells.

Principle: Cells are incubated with a radiolabeled myristic acid analog, typically [³H]myristate. This analog is incorporated into newly synthesized proteins that undergo myristoylation. Labeled proteins can then be detected by autoradiography or fluorography following SDS-PAGE.[19][26]

Protocol:

-

Cell Culture: Plate virus-infected or plasmid-transfected cells at an appropriate density to reach approximately 80-90% confluency at the time of labeling.

-

Starvation (Optional but Recommended): To enhance uptake of the label, aspirate the growth medium and incubate the cells in a serum-free medium for 1-2 hours prior to labeling.

-

Labeling: Add [³H]myristic acid to the culture medium at a final concentration of 0.1-1 mCi/mL. Incubate for 2-6 hours at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS to remove excess label. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Immunoprecipitation (Optional): To study a specific viral protein, perform immunoprecipitation using an antibody specific to the protein of interest.

-

SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE. Treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film at -80°C for several days to weeks.[19][26]

Causality: The choice of labeling time is a balance between achieving sufficient incorporation of the radiolabel and minimizing potential cytotoxic effects. Immunoprecipitation is crucial to confirm the identity of the labeled protein and to distinguish it from the vast background of cellular myristoylated proteins.

Principle: This modern approach utilizes myristic acid analogs containing a "bio-orthogonal" chemical handle, such as an azide or an alkyne.[26][27][28] These handles do not interfere with cellular metabolism but can be specifically reacted with a complementary probe (e.g., a fluorescent dye or biotin) via "click chemistry" for detection or enrichment.[27][28]

Protocol:

-

Labeling: Incubate cells with an azido- or alkyne-tagged myristic acid analog (e.g., 12-azidododecanoate) for 4-16 hours.[26]

-

Cell Lysis: Lyse the cells as described for radioactive labeling.

-

Click Chemistry Reaction: In the cell lysate, add the complementary click chemistry probe (e.g., an alkyne-biotin or an azide-fluorophore) along with the necessary catalysts (e.g., copper(I) for CuAAC). Incubate for 1-2 hours at room temperature.

-

Analysis:

-

Fluorescence Detection: Analyze the labeled proteins directly by in-gel fluorescence scanning after SDS-PAGE.

-

Enrichment and Mass Spectrometry: If a biotin probe was used, enrich the labeled proteins using streptavidin beads. The enriched proteins can then be identified and quantified by mass spectrometry-based proteomics.[28][29]

-

Causality: The use of bio-orthogonal analogs circumvents the safety and disposal issues associated with radioactivity and significantly reduces detection time.[26] The ability to enrich labeled proteins is particularly powerful for discovering novel viral or host proteins that are myristoylated during infection.

}

Caption: Workflow for metabolic labeling of myristoylated proteins.In Vitro N-Myristoyltransferase Assays

These assays are essential for characterizing the kinetic properties of NMT and for screening potential inhibitors.

Principle: A purified, recombinant NMT is incubated with myristoyl-CoA and a peptide substrate corresponding to the N-terminus of a viral protein. The activity of the enzyme is then measured by quantifying one of the reaction products.

Protocol (Fluorescence-based):

-

Reagents:

-

Purified recombinant human NMT1 or NMT2.

-

Myristoyl-CoA.

-

Peptide substrate with an N-terminal glycine (e.g., derived from HIV-1 Gag).

-

A thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin, CPM) to detect the release of Coenzyme A.[30]

-

-

Reaction Setup: In a microplate well, combine buffer, NMT, myristoyl-CoA, and the CPM probe.

-

Initiation: Start the reaction by adding the peptide substrate.

-

Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the NMT activity.[30]

Causality: This continuous, non-radioactive assay is highly suitable for high-throughput screening of NMT inhibitors.[30][31] The choice of peptide substrate is critical and should ideally be validated as a true substrate for the viral protein of interest.

Section 4: N-Myristoyltransferase as a Therapeutic Target

The absolute reliance of many viruses on the host cell's NMT for the myristoylation of their essential proteins makes NMT an attractive target for the development of broad-spectrum antiviral drugs.[4][25][32]

NMT Inhibitors: A New Class of Antivirals

A number of small molecule inhibitors of human NMT have been developed.[33] These compounds typically bind to the enzyme's active site, competing with either myristoyl-CoA or the peptide substrate.[32]

-

Mechanism of Action: By blocking NMT activity, these inhibitors prevent the myristoylation of viral proteins. As demonstrated by genetic studies, this leads to defects in protein localization, virion assembly, and a profound reduction in the production of infectious virus particles.[4][22] For example, the NMT inhibitor DDD85646 has been shown to drastically reduce the yield and infectivity of picornaviruses.[4] Similarly, IMP-1088 effectively blocks rhinovirus replication by preventing capsid myristoylation and subsequent virion assembly.[22][34]

-

Broad-Spectrum Potential: Since a wide range of viruses from different families utilize N-myristoylation, NMT inhibitors hold the promise of being effective against multiple viral pathogens.[24][25] This is a significant advantage over traditional antiviral drugs that are typically specific to a single virus.

}

Caption: Mechanism of action of NMT inhibitors as antiviral agents.Challenges and Future Directions

While promising, the development of NMT inhibitors for clinical use faces challenges.

-

Host Toxicity: Since NMTs are essential host enzymes, a key challenge is to develop inhibitors that have a sufficient therapeutic window, meaning they can inhibit viral replication at concentrations that are not toxic to uninfected cells.[19] The existence of two NMT isozymes with potentially distinct substrate specificities may offer an avenue for developing more selective inhibitors.[4][19]

-

Drug Resistance: While targeting a host factor is expected to present a higher barrier to the development of viral resistance compared to targeting viral enzymes, the possibility of resistance emerging through mutations in the viral proteins that reduce their dependence on myristoylation cannot be entirely ruled out.

Future research should focus on the development of isozyme-specific NMT inhibitors, a deeper understanding of the myristoylated proteome in various viral infections, and pre-clinical studies to evaluate the safety and efficacy of these compounds in vivo.

Conclusion

The myristoylation of viral proteins, a process entirely dependent on the host's metabolic and enzymatic machinery, represents a critical vulnerability in the life cycles of numerous pathogenic viruses. Myristoyl-CoA, as the donor of the essential lipid anchor, sits at the heart of this process. A thorough understanding of the biochemical mechanisms, the functional consequences for viral proteins, and the methodologies to study these events is paramount for researchers in virology and drug development. The continued exploration of N-myristoyltransferase as a therapeutic target holds the potential to deliver a new generation of broad-spectrum antiviral drugs, a crucial tool in our ongoing battle against viral diseases.

References

-

Myristoylation - Wikipedia. (URL: [Link])

-

Göttlinger, H. G., Sodroski, J. G., & Haseltine, W. A. (1989). Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly. AIDS Research and Human Retroviruses, 6(6), 721-730. (URL: [Link])

-

Protein N-Myristoylation - Creative Diagnostics. (URL: [Link])

-

Thinnes, C. C., et al. (2018). Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity. PLoS Pathogens, 14(8), e1007203. (URL: [Link])

-

Tang, C., Loeliger, E., Luncsford, P., Kinde, I., Beckett, D., & Summers, M. F. (2004). A myristoyl switch regulates membrane binding of HIV-1 Gag. Proceedings of the National Academy of Sciences, 101(15), 577-582. (URL: [Link])

-

Göttlinger, H. G., Sodroski, J. G., & Haseltine, W. A. (1990). Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly. AIDS Research and Human Retroviruses, 6(6), 721-730. (URL: [Link])

-

Witwit, H., et al. (2025). N-myristoyltransferase inhibitors as candidate broad-spectrum antivirals to treat viral infections promoted by immunosuppression associated with JAK inhibitors therapy. Antiviral Research, 242, 106258. (URL: [Link])

-

Shohji, T. (1990). [Function of protein myristoylation in cellular regulation and viral proliferation]. Tanpakushitsu Kakusan Koso. Protein, Nucleic Acid, Enzyme, 35(3), 446-456. (URL: [Link])

-

Johnson, D. R., et al. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences, 87(21), 8511-8515. (URL: [Link])

-

Dick, R. A., & Vogt, V. M. (2007). Myristoylation Is Required for Human Immunodeficiency Virus Type 1 Gag–Gag Multimerization in Mammalian Cells. Journal of Virology, 81(18), 9845-9854. (URL: [Link])

-

Myristoylation - Grokipedia. (URL: [Link])

-

Myristoylation - Research Notes by Sergey. (URL: [Link])

-

Martin, D. D. O., et al. (2008). Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog. The FASEB Journal, 22(3), 797-806. (URL: [Link])

-

Fang, Z., et al. (2015). Roles of Protein N-Myristoylation and Translational Medicine Applications. Critical Reviews in Eukaryotic Gene Expression, 25(4), 335-351. (URL: [Link])

-

Myristoylation: An Important Protein Modification in the Immune Response - Frontiers. (URL: [Link])

-

Jiang, P., Liu, Y., & Wimmer, E. (2014). Picornavirus Morphogenesis. Microbiology and Molecular Biology Reviews, 78(3), 418-437. (URL: [Link])

-

Johnson, D. R., et al. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic a. Proceedings of the National Academy of Sciences, 87(21), 8511-8515. (URL: [Link])

-

Hang, H. C., et al. (2023). Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes. Chemical Science, 14(9), 2354-2365. (URL: [Link])

-

Proposed HIV-1 myristoylation at the molecular level. (A) Full length... - ResearchGate. (URL: [Link])

-

What are NMT1 inhibitors and how do they work? - Patsnap Synapse. (2024). (URL: [Link])

-

Eisenhaber, F., et al. (2002). N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences. Journal of Molecular Biology, 320(3), 443-459. (URL: [Link])

-

Duangkhae, P., et al. (2019). Inhibition of N-myristoyltransferase1 affects dengue virus replication. MicrobiologyOpen, 8(8), e00831. (URL: [Link])

-

NMT1 (N-myristoyltransferase 1) - PMC - NIH. (URL: [Link])

-

N-myristoyltransferase Inhibitors as Candidate Broad-Spectrum Antivirals to Treat Viral Infections Promoted by Immunosuppression Associated with JAK Inhibitors Therapy | Request PDF - ResearchGate. (URL: [Link])

-

Johnson, D. R., et al. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. PNAS, 87(21), 8511-8515. (URL: [Link])

-

Wright, M. H., Heal, W. P., & Tate, E. W. (2010). Protein myristoylation in health and disease. Journal of Chemical Biology, 3(1), 19-35. (URL: [Link])

-

Zhou, F. F., & Yao, X. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18(3), 544-556. (URL: [Link])

-

Tanaka, A., et al. (2015). N-myristoyltransferase 1 enhances human immunodeficiency virus replication through regulation of viral RNA expression level. Biochemical and Biophysical Research Communications, 463(4), 988-993. (URL: [Link])

-

Goncalves, V., et al. (2012). A fluorescence-based assay for N-myristoyltransferase activity. Analytical Biochemistry, 421(1), 342-344. (URL: [Link])

-

Myristylation of picornavirus capsid protein VP4 and its structural significance. (2025). (URL: [Link])

-

Schematic showing the crucial role of N‐myristoyltransferase in the... - ResearchGate. (URL: [Link])

-

Mousnier, A., et al. (2018). Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus. Nature Chemistry, 10(6), 599-606. (URL: [Link])

-

Kim, H., et al. (2011). Role of the Myristoylation Site in Expressing Exogenous Functional Proteins in Coxsackieviral Vector. Bioscience, Biotechnology, and Biochemistry, 75(1), 163-165. (URL: [Link])

-

N-myristoyltransferase inhibitors - Wikipedia. (URL: [Link]) 35.[31] Myristoyl modification of viral proteins: Assays to assess functional roles - OUCI. (URL: [Link])

-

VP0 Myristoylation Is Essential for Senecavirus A Replication - MDPI. (2024). (URL: [Link])

-

Kuhlmann, N., et al. (2012). A new, robust, and nonradioactive approach for exploring N-myristoylation. Journal of Lipid Research, 53(7), 1390-1398. (URL: [Link])

-

Tappenden, D. M., et al. (2017). Bioorthogonal mimetics of palmitoyl-CoA and myristoyl-CoA and their subsequent isolation by click chemistry and characterization by mass spectrometry reveal novel acylated host-proteins modified by HIV-1 infection. Virology, 509, 14-23. (URL: [Link])

-

Chow, M., et al. (1987). Myristylation of picornavirus capsid protein VP4 and its structural significance. Nature, 327(6122), 482-486. (URL: [Link])

-

Zhou, F. F., & Yao, X. (2021). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Cellular & Molecular Immunology, 18(3), 544-556. (URL: [Link])

-

Role of Host-Mediated Post-Translational Modifications (PTMs) in RNA Virus Pathogenesis. (URL: [Link])

-

Protein Myristoylation Plays a Role in the Nuclear Entry of the Parvovirus Minute Virus of Mice - PMC - NIH. (2022). (URL: [Link])

-

Application of Liquid-Liquid Extraction for N-terminal Myristoylation Proteomics - PMC - NIH. (URL: [Link])

Sources

- 1. Myristoylation - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Cellular N-myristoyltransferases play a crucial picornavirus genus-specific role in viral assembly, virion maturation, and infectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein N-myristoylation: functions and mechanisms in control of innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Roles of Protein N-Myristoylation and Translational Medicine Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-terminal N-myristoylation of proteins: refinement of the sequence motif and its taxon-specific differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Host-Mediated Post-Translational Modifications (PTMs) in RNA Virus Pathogenesis [mdpi.com]

- 10. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 11. Myristoylation of gag Proteins of HIV-1 Plays an Important Role in Virus Assembly | Semantic Scholar [semanticscholar.org]

- 12. Myristoylation of gag proteins of HIV-1 plays an important role in virus assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. NMT1 (N-myristoyltransferase 1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Myristylation of picornavirus capsid protein VP4 and its structural significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Picornavirus Morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protein myristoylation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Function of protein myristoylation in cellular regulation and viral proliferation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Fragment-derived inhibitors of human N-myristoyltransferase block capsid assembly and replication of the common cold virus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inhibition of N-myristoyltransferase1 affects dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. N-myristoyltransferase inhibitors as candidate broad-spectrum antivirals to treat viral infections promoted by immunosuppression associated with JAK inhibitors therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Rapid detection, discovery, and identification of post-translationally myristoylated proteins during apoptosis using a bio-orthogonal azidomyristate analog - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Bioorthogonal mimetics of palmitoyl-CoA and myristoyl-CoA and their subsequent isolation by click chemistry and characterization by mass spectrometry reveal novel acylated host-proteins modified by HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 30. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. A new, robust, and nonradioactive approach for exploring N-myristoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. What are NMT1 inhibitors and how do they work? [synapse.patsnap.com]

- 33. N-myristoyltransferase inhibitors - Wikipedia [en.wikipedia.org]

- 34. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Enzymatic Reaction of Myristoyl-CoA Transfer

This guide provides a comprehensive overview of the enzymatic transfer of myristate from myristoyl-CoA to proteins, a critical lipid modification known as N-myristoylation. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical principles, cellular implications, and therapeutic potential of targeting this fundamental biological process.

Section 1: The Central Enzyme - N-Myristoyltransferase (NMT)

N-myristoylation is the irreversible, covalent attachment of a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine residue of a wide array of eukaryotic and viral proteins.[1][2] This crucial post-translational modification is catalyzed by the enzyme N-myristoyltransferase (NMT).[1] NMT is a member of the GCN5-related N-acetyltransferase (GNAT) superfamily and is a monomeric enzyme that does not require any cofactors for its activity.[3][4] In humans, two isozymes, NMT1 and NMT2, catalyze this reaction.[1] The enzyme is predominantly cytosolic, which aligns with its primary role in co-translational modification of nascent polypeptide chains emerging from the ribosome.[5][6][7] However, a fraction of NMT activity has been found to be associated with cellular membranes.[5][6]

The function of NMT is indispensable for the growth and development of many eukaryotic organisms.[3] Loss-of-function mutations in the NMT gene are lethal in organisms such as Saccharomyces cerevisiae, Candida albicans, and Cryptococcus neoformans.[8] This highlights the essential role of N-myristoylation in fundamental cellular processes.

Section 2: The Catalytic Mechanism: An Ordered Bi-Bi Reaction

N-myristoyltransferase follows an ordered Bi-Bi reaction mechanism.[3][9] This sequential process begins with the binding of myristoyl-CoA to the apoenzyme, forming a binary NMT-myristoyl-CoA complex.[3] This initial binding event induces a conformational change in the enzyme, exposing the peptide-binding site.[10] Subsequently, the protein or peptide substrate, which must possess an N-terminal glycine, binds to the complex.[3][11][12][13]

The catalytic transfer of the myristoyl group occurs via a direct nucleophilic addition-elimination reaction.[3][9] The unprotonated α-amino group of the N-terminal glycine acts as the nucleophile, attacking the thioester carbonyl carbon of myristoyl-CoA.[4][14] Structural studies of Saccharomyces cerevisiae Nmt1p have revealed key features of the active site that facilitate this reaction. An "oxyanion hole" formed by main-chain atoms polarizes the thioester carbonyl, making it more susceptible to nucleophilic attack.[4][9] The C-terminal carboxylate of the enzyme is proposed to function as a general base, deprotonating the ammonium group of the incoming glycine residue.[4][15][16]

Following the formation of a tetrahedral intermediate, the thioester bond is cleaved, resulting in the formation of an amide bond between the myristoyl group and the N-terminal glycine.[14] The products are then released in a sequential manner, with Coenzyme A (CoA) dissociating first, followed by the myristoylated peptide.[3][9]

Caption: Ordered Bi-Bi reaction mechanism of N-Myristoyltransferase.

Section 3: Biological Significance and Cellular Roles

N-myristoylation is a critical modification that influences a protein's structure, stability, and, most importantly, its subcellular localization and interaction with other proteins and membranes.[2][17] The attached myristoyl group provides a hydrophobic anchor that facilitates the targeting of proteins to various cellular membranes, including the plasma membrane, endoplasmic reticulum, and Golgi apparatus.[17]

This lipid modification is integral to a multitude of cellular processes, including:

-

Signal Transduction: Many key signaling proteins, such as the Src family of tyrosine kinases and the alpha subunits of heterotrimeric G proteins, require N-myristoylation for their proper localization to the plasma membrane, where they participate in signal transduction cascades.[17][18][19]

-

Protein-Protein Interactions: The myristoyl group can mediate or stabilize protein-protein interactions, facilitating the assembly of multi-protein complexes.[2][17]

-

Apoptosis: Post-translational N-myristoylation of the pro-apoptotic protein Bid is a critical step in its targeting to the mitochondria, a key event in the apoptotic pathway.[1]

-